{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability. In vitro studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the transport of this compound in the bloodstream, affecting its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
[1-(4-methylsulfanylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENQJFEFRVWSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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